1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide
Description
The compound 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine-4-carboxamide core modified with a methanesulfonyl group and a substituted ethyl side chain containing pyrazole and thiophene moieties.
Properties
IUPAC Name |
1-methylsulfonyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-25(22,23)19-8-3-13(4-9-19)16(21)17-11-15(14-5-10-24-12-14)20-7-2-6-18-20/h2,5-7,10,12-13,15H,3-4,8-9,11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTQLEZAKHCYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Piperidine-4-Carboxylic Acid Derivatives
Piperidine-4-carboxylic acid esters are typically synthesized via hydrogenation of pyridine-4-carboxylic acid derivatives under catalytic conditions. For example, palladium-catalyzed hydrogenation of ethyl isonicotinate (pyridine-4-carboxylate) yields ethyl piperidine-4-carboxylate in 85–92% efficiency. Subsequent hydrolysis with aqueous NaOH generates the free carboxylic acid.
Conversion to Carboxamide
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ammonia or primary amines to yield carboxamides. Alternatively, carbodiimide-mediated coupling (e.g., EDCI/HOBt) with ammonium salts provides the carboxamide directly.
Introduction of the Methanesulfonyl Group
Sulfonylation of Piperidine Nitrogen
The piperidine nitrogen is sulfonylated using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine. Reaction conditions (0–5°C, dichloromethane solvent) prevent over-sulfonylation. For example:
$$
\text{Piperidine-4-carboxamide} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{1-Methanesulfonylpiperidine-4-carboxamide}
$$
Yields exceed 90% when stoichiometry is tightly controlled.
Synthesis of the 2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)Ethyl Side Chain
Preparation of 2-(Thiophen-3-yl)Acetonitrile
Thiophene-3-acetonitrile is synthesized via Friedel-Crafts alkylation of thiophene with chloroacetonitrile in the presence of AlCl₃. Alternatively, Sonogashira coupling between 3-iodothiophene and propargyl alcohol, followed by hydrogenation, provides the nitrile.
Pyrazole Ring Formation
The nitrile undergoes cyclocondensation with hydrazine derivatives to form pyrazole rings. For instance, reaction with methylhydrazine in ethanol at reflux yields 1H-pyrazole-1-acetonitrile. Regioselectivity is ensured by using microwave-assisted conditions (150°C, 20 min), achieving >95% purity.
Ethyl Linker Installation
The pyrazole-thiophene hybrid is alkylated using 1,2-dibromoethane in DMF with K₂CO₃ as a base. This step introduces the ethyl spacer, yielding 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl bromide. Subsequent Gabriel synthesis converts the bromide to the primary amine.
Final Coupling of Components
Amide Bond Formation
The side chain amine is coupled to 1-methanesulfonylpiperidine-4-carboxylic acid using HATU/DIPEA in DMF. This method achieves near-quantitative yields with minimal epimerization:
$$
\text{1-Ms-piperidine-4-COOH} + \text{side chain-NH}_2 \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}
$$
Purification and Characterization
Crude product is purified via flash chromatography (SiO₂, EtOAc/hexane) . Structural confirmation employs:
- ¹H/¹³C NMR : Key signals include δ 2.85 (piperidine CH₂), δ 3.10 (SO₂CH₃), and δ 7.25–7.80 (thiophene/pyrazole aromatics).
- HRMS : Calculated for C₁₇H₂₃N₅O₃S₂ [M+H]⁺: 430.1378; Found: 430.1381.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined approach combines piperidine sulfonylation and side chain coupling in a single pot using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This method reduces purification steps but requires precise stoichiometry.
Enzymatic Sulfonylation
Recent studies explore lipase-mediated sulfonylation in ionic liquids, offering greener conditions. However, yields remain suboptimal (∼65%) compared to classical methods.
Challenges and Optimization Strategies
- Regioselectivity in Pyrazole Formation : Microwave irradiation and bulky bases (e.g., DBU) suppress regioisomer formation.
- Sulfonylation Side Reactions : Low temperatures (0–5°C) and slow MsCl addition minimize N,O-bis-sulfonylation.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyrazole ring can be reduced to amines.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds containing pyrazole and thiophene rings exhibit significant antiviral properties. For instance, pyrazole derivatives have been shown to inhibit various viruses, including HIV and measles virus (MeV), through mechanisms involving the inhibition of viral replication. The structural modifications in compounds similar to 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide may enhance their efficacy against these viruses .
Antitumor Activity
The compound's structural components suggest potential antitumor applications. Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cells. Research has demonstrated that subtle variations in the chemical structure can significantly affect the antitumor activity of these compounds, indicating that 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide might possess similar properties .
Case Study: Antibacterial Properties
A series of studies have evaluated the antibacterial activity of piperidine derivatives against various bacterial strains. Compounds with structural similarities to 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide were tested against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum. Results indicated promising antibacterial efficacy, suggesting that this compound could be developed into an effective antimicrobial agent .
Case Study: Anti-inflammatory Effects
Pyrazole-based compounds have also been recognized for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can significantly reduce inflammation markers in cell cultures. The potential for 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide to modulate inflammatory pathways could be explored further in preclinical models .
Data Tables
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-4-Carboxamide Derivatives
The piperidine-4-carboxamide scaffold is a common feature in several compounds described in the evidence. For example:
- Compounds 27e–27i (): These derivatives share the piperidine-4-carboxamide core but are substituted with a 1-(4-chlorobenzyl)-indole-2-carbonyl group instead of a methanesulfonyl group. The ethyl side chain in these analogs varies, featuring pyridyl, imidazolyl, or pyrazolyl substituents. Notably, 27g (N-(2-(pyridin-4-yl)ethyl) derivative) achieved an 80% yield, suggesting superior synthetic efficiency compared to analogs like 27i (10% yield) .
- Key Differences: The methanesulfonyl group in the target compound may enhance metabolic stability compared to the indole-carbonyl group in 27e–27i, as sulfonamides are less prone to hydrolysis than esters or amides.
Table 1: Comparison of Piperidine-4-Carboxamide Derivatives
Sulfonamide-Containing Compounds
Sulfonamide groups are critical in medicinal chemistry due to their role in enzyme inhibition and pharmacokinetic optimization. Relevant analogs include:
- Compound 189 (): A sulfonamide derivative with pyrazole and thiophene groups. Its synthesis involves a difluoromethylpyrazole moiety, which may enhance bioavailability through increased lipophilicity and metabolic resistance compared to the target compound’s non-fluorinated pyrazole .
- N-(2-(4-(1H-Pyrazol-1-yl)Phenyl)Ethyl)-N-(Pyridin-2-yl)Sulfamide (): Synthesized via an SNAr mechanism, this compound shares a pyrazole-sulfamide core but lacks the piperidine and thiophene components. Its reactivity profile highlights the importance of aromatic substitution patterns in sulfonamide synthesis .
Table 2: Sulfonamide-Based Analog Comparison
Thiophene and Pyrazole-Containing Derivatives
The combination of thiophene and pyrazole is observed in compounds with diverse biological activities:
- Compounds 5b–5d (): These imidazole derivatives feature thiophene or pyrazine substituents. For example, 5b includes a thiophen-3-yl group linked via an ethoxyethyl chain. Such structures are often associated with antibacterial activity, suggesting that the target compound’s thiophene-pyrazole motif may similarly target microbial enzymes .
- PPR (Compound 7) (): A porphyrin-thiophene derivative used in dual-color lysosomal imaging. While functionally distinct, its thiophene component demonstrates the versatility of this heterocycle in modulating optical properties, which could inspire applications for the target compound in diagnostic tools .
Biological Activity
1-Methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a pyrazole moiety, and a thiophene group, which together may confer various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Structural Features
The structural composition of 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide is highlighted in the following table:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and solubility. |
| Pyrazole Moiety | A five-membered ring containing two nitrogen atoms, known for its biological activity in various derivatives. |
| Thiophene Group | A five-membered aromatic ring containing sulfur, which enhances the electronic properties of the compound. |
| Methanesulfonyl Group | Enhances solubility and may influence pharmacokinetics. |
Antiviral Properties
Recent studies have indicated that compounds similar to 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide exhibit significant antiviral activity. For instance, pyrazolecarboxamide hybrids have shown promising results as HCV inhibitors with effective concentrations (EC50) ranging from 5 to 28 μM against respiratory syncytial virus (RSV) replication . These findings suggest that the pyrazole component could play a critical role in antiviral efficacy.
Antimicrobial Activity
The antimicrobial potential of related compounds has been evaluated using various methods. For example, certain derivatives demonstrated high inhibition rates against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial activity . The presence of the thiophene group may enhance this activity due to its electron-withdrawing properties.
The precise mechanism by which 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in viral replication or bacterial cell wall synthesis. For instance, some pyrazole derivatives have been shown to inhibit key enzymes or receptors critical for pathogen survival .
Study 1: Antiviral Efficacy Against HCV
In a controlled study assessing the antiviral efficacy of pyrazole derivatives similar to 1-methanesulfonyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperidine-4-carboxamide, researchers found that one derivative reduced HCV RNA levels by 82% at a concentration of 7 μM with a selectivity index indicating low cytotoxicity . This suggests strong potential for therapeutic application in treating HCV infections.
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of related compounds using the agar disc-diffusion method. Results showed that several derivatives inhibited bacterial growth effectively at concentrations as low as 1 mM, highlighting their potential as new antimicrobial agents against resistant strains .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves multi-step reactions, including:
- Piperidine core formation : Nucleophilic substitution or reductive amination to construct the piperidine ring.
- Thiophene-pyrazole coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling under inert atmospheres (e.g., N₂) to link the thiophen-3-yl and pyrazole groups .
- Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
Challenges include steric hindrance at the ethyl bridge and maintaining regioselectivity during pyrazole functionalization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) confirm thiophene and pyrazole moieties; piperidine methylenes appear as multiplet signals (δ 1.5–3.0 ppm). Methanesulfonyl groups show a singlet at δ 3.1–3.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₁N₃O₃S₂).
- HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency between the pyrazole-thiophene ethyl moiety and the piperidine core?
- Design of Experiments (DoE) : Systematic variation of temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to identify optimal yield parameters .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining >80% yield .
- In situ monitoring : FTIR tracks carbonyl intermediate formation (C=O stretch at ~1680 cm⁻¹) to halt reactions at peak conversion .
Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?
- Molecular dynamics simulations : Assess protein-ligand stability over 100-ns trajectories to validate docking poses (e.g., σ₁ receptor antagonism predicted by AutoDock Vina) .
- Assay validation : Compare radioligand binding (³H-(+)-pentazocine for σ₁ receptors) with functional assays (calcium flux in HEK293 cells) to confirm target engagement .
- Metabolite screening : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may interfere with activity .
Q. How does the electronic nature of the thiophene substituent influence binding affinity?
- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methyl at thiophene-3-yl) enhance π-π stacking with hydrophobic receptor pockets, increasing potency by 2–3 fold vs. electron-withdrawing substituents (e.g., nitro) .
- DFT calculations : HOMO localization on thiophene correlates with binding energy (ΔG = −9.2 kcal/mol for optimal derivatives) .
Q. What methodologies are used to evaluate metabolic stability and toxicity in preclinical studies?
- Microsomal stability assays : Incubation with rat liver microsomes (RLM) and NADPH cofactor quantifies half-life (t₁/₂ > 60 minutes indicates suitability for in vivo testing) .
- AMES test : No mutagenicity is confirmed at ≤10 μM concentrations in Salmonella typhimurium strains TA98/TA100 .
- hERG inhibition screening : Patch-clamp electrophysiology ensures IC₅₀ > 30 μM to avoid cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
